molecular formula C16H14FNO2 B2555863 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1358286-94-8

4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2555863
CAS No.: 1358286-94-8
M. Wt: 271.291
InChI Key: YMZZEIQJWDPJCH-UHFFFAOYSA-N
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Description

4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C16H14FNO2 and its molecular weight is 271.291. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activities

Compounds with structural similarities to 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, such as benzannelated oxacycles, have been synthesized to increase lipophilicity, showing potent inhibitor effects on breast cancer cell growth and inducing apoptosis in cell populations. These findings suggest their application in developing new cancer therapies (Saniger et al., 2003).

Heterocyclic Chemistry

The creation of seven-membered heterocycles through reactions with ortho-bifunctional benzenes illustrates the versatility of fluorinated compounds in synthesizing diverse heterocyclic structures. These structures serve as pivotal frameworks in drug design, highlighting their importance in medicinal chemistry (MarutaMasamichi et al., 1979).

Fluorinated Heterocycles Synthesis

The synthesis of fluorinated benzoxazepines through electrophilic fluorocyclization of olefinic amides demonstrates the strategic incorporation of fluorine to enhance the pharmacokinetic properties of heterocyclic compounds. Such methodologies enable the development of compounds with improved bioavailability and stability for therapeutic applications (Zhao et al., 2015).

Kinase Inhibition

The benzoxazepine core, a feature in various kinase inhibitors, underscores the critical role of this scaffold in the development of therapeutics targeting kinase-related pathways. The scalable synthesis of such cores facilitates the production of kinase inhibitors, which are instrumental in treating a range of diseases, including cancers and inflammatory disorders (Naganathan et al., 2015).

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-14-7-3-1-5-12(14)9-18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZEIQJWDPJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.